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molecular formula C6H3Br2Cl2N B1582856 2,4-Dibromo-3,6-dichloroaniline CAS No. 27761-65-5

2,4-Dibromo-3,6-dichloroaniline

Cat. No. B1582856
M. Wt: 319.81 g/mol
InChI Key: YFDOOBMHAJTEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314464B2

Procedure details

A stirred mixture of 2,4-dibromo-3,6-dichloroaniline (5.0 g), tert-Butyl nitrite (3.3 g) and EtOH (50 mL) was heated in a sealed tube at 50° C. for 2 hrs. The mixture was concentrated and the residue was purified by silica gel flash chromatography (hexanes eluant) to afford the title compound. MS m/z: 303 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:8]([Cl:9])=[C:7]([Br:10])[CH:6]=[C:5]([Cl:11])[C:3]=1N.N(OC(C)(C)C)=O>CCO>[Br:1][C:2]1[CH:3]=[C:5]([Cl:11])[CH:6]=[C:7]([Br:10])[C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1Cl)Br)Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography (hexanes eluant)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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